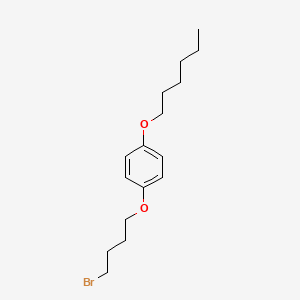

1-(4-Bromobutoxy)-4-(hexyloxy)benzene

Description

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-hexoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO2/c1-2-3-4-6-13-18-15-8-10-16(11-9-15)19-14-7-5-12-17/h8-11H,2-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBBIMOAAROPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Hexyloxy Group Introduction

The synthesis begins with the mono-alkylation of 1,4-dihydroxybenzene (hydroquinone) using 1-bromohexane in the presence of a strong base. Potassium carbonate (K₂CO₃) in acetone or sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack on the alkyl halide. For example:

\text{HO−C₆H₄−OH + Br(CH₂)₅CH₃ \xrightarrow{K2CO3, \text{acetone}} HO−C₆H₄−O(CH₂)₅CH₃ + HBr}

Reaction conditions: 60°C for 7–12 hours, yielding 4-hexyloxyphenol (85–90% yield). Excess 1-bromohexane ensures mono-substitution, minimizing di-alkylated byproducts.

Subsequent Bromobutoxy Substitution

The second alkylation introduces the 4-bromobutoxy group using 1,4-dibromobutane . Here, stoichiometric control is critical to prevent over-alkylation. NaH in DMF at 70°C promotes selective substitution at the remaining hydroxyl site:

\text{HO−C₆H₄−O(CH₂)₅CH₃ + Br(CH₂)₄Br \xrightarrow{NaH, DMF} Br(CH₂)₄O−C₆H₄−O(CH₂)₅CH₃ + HBr}

Key parameters:

-

Molar ratio : 1:1.2 (phenol:dibromobutane) to favor mono-substitution.

-

Reaction time : 12–24 hours.

Protecting Group Strategies for Regiocontrol

To enhance regioselectivity, temporary protection of hydroxyl groups is employed. This method is particularly useful when synthesizing asymmetrically substituted derivatives.

Benzyl Protection and Deprotection

Step 1 : Benzylation of hydroquinone using benzyl bromide (BnBr) and K₂CO₃ yields 1-benzyloxy-4-hydroxybenzene .

Step 2 : Hexyloxy group introduction via alkylation with 1-bromohexane.

Step 3 : Catalytic hydrogenolysis (H₂/Pd-C) removes the benzyl group, regenerating the hydroxyl group.

Step 4 : Final alkylation with 1,4-dibromobutane under NaH/DMF conditions.

Advantages :

-

Prevents di-alkylation during the first step.

-

Overall yield: 72–80% after column chromatography (hexane:ethyl acetate).

Mitsunobu Reaction for Sterically Challenged Systems

For substrates with steric hindrance, the Mitsunobu reaction offers an alternative pathway. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols with phenols.

Synthesis of 4-Hexyloxyphenol

4-Hexyloxyphenol is prepared as described in Section 1.1.

Mitsunobu Coupling with 4-Bromobutanol

\text{HO−C₆H₄−O(CH₂)₅CH₃ + HO(CH₂)₄Br \xrightarrow{DEAD, PPh₃} Br(CH₂)₄O−C₆H₄−O(CH₂)₅CH₃}

Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

Yield : 68–75% after silica gel chromatography.

Halogen Exchange Reactions

This method transforms pre-existing alkoxy groups into bromoalkoxy chains via halogen exchange.

Synthesis of 1-(4-Hydroxybutoxy)-4-(hexyloxy)benzene

A precursor is synthesized by alkylating hydroquinone with 1,4-butanediol monotosylate , followed by hexyloxy substitution.

Bromination Using PPh₃/CBr₄

The hydroxyl group is converted to bromide via Appel reaction:

Conditions : Dichloromethane, 0°C to room temperature, 1 hour.

Yield : 82–88%.

One-Pot Tandem Alkylation

A streamlined approach combines both alkylation steps in a single pot, reducing purification steps.

Reaction Setup

Hydroquinone is treated with 1-bromohexane and 1,4-dibromobutane in a 1:1:1.2 molar ratio using NaH/DMF at 70°C for 24 hours.

Outcome

-

Yield : 65–70% after recrystallization.

-

Byproducts : Di-alkylated species (10–15%), separable via column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Alkylation | 78–86 | >95 | Simplicity, high scalability | Risk of di-alkylation |

| Protecting Groups | 72–80 | 98 | Excellent regiocontrol | Additional deprotection steps |

| Mitsunobu Reaction | 68–75 | 97 | Effective for steric hindrance | Costly reagents (DEAD, PPh₃) |

| Halogen Exchange | 82–88 | 96 | High functional group tolerance | Requires precursor synthesis |

| One-Pot Tandem | 65–70 | 90 | Reduced purification steps | Lower yield due to byproducts |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(butoxy)-4-(hexyloxy)benzene.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic substitution: Products like 1-(4-azidobutoxy)-4-(hexyloxy)benzene.

Oxidation: Products like 1-(4-bromobutoxy)-4-(hexyloxy)benzoic acid.

Reduction: Products like 1-(butoxy)-4-(hexyloxy)benzene.

Scientific Research Applications

Electroluminescent Materials

1-(4-Bromobutoxy)-4-(hexyloxy)benzene has been explored as a precursor for synthesizing soluble electroluminescent oligomers and polymers. These materials are essential for organic light-emitting diodes (OLEDs), where their ability to form stable thin films is crucial for device performance.

Case Study:

- Huang et al. (2007) demonstrated that compounds with alkyloxy substituents can significantly enhance the solubility of polymers used in OLEDs, thereby improving their processing characteristics and device efficiency .

Pillararenes

The compound can be utilized in the synthesis of pillararenes, a class of macrocyclic compounds that have applications in supramolecular chemistry. The synthetic routes for creating these compounds often involve cyclization reactions that incorporate this compound as a building block.

Data Table: Synthesis of Pillararene Derivatives

| Compound Type | Synthesis Method | Yield (%) |

|---|---|---|

| 1,4-bis(bromoalkoxy)benzene | Friedel-Crafts reaction with Lewis acids | 86 |

| Co-pillar[4+1]arene | Co-cyclization with linear alkoxy derivatives | 27 |

This table summarizes the yields from various synthetic methods involving this compound as a precursor .

Conductive Polymers

The incorporation of this compound into conductive polymer matrices enhances their electrical properties. The bromine atom in the structure can facilitate charge transfer processes, making these materials suitable for applications in organic photovoltaics (OPVs).

Research Findings:

- Studies have shown that polymers containing brominated side chains exhibit improved charge mobility compared to their non-brominated counterparts, which is critical for the efficiency of OPVs .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.

Case Study:

Mechanism of Action

The mechanism of action of 1-(4-bromobutoxy)-4-(hexyloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

The structural and functional similarities of 1-(4-bromobutoxy)-4-(hexyloxy)benzene to other brominated ethers and alkoxy-substituted benzene derivatives are analyzed below. Key differences in substituents, synthesis methods, and applications are highlighted.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The hexyloxy group in the target compound enhances hydrophobicity compared to shorter alkoxy chains (e.g., methoxy) or electron-withdrawing groups (e.g., –CF₃). This property may influence solubility in organic solvents and compatibility with lipid membranes in biological applications .

- Bromine Reactivity: The 4-bromobutoxy group enables nucleophilic substitution reactions, similar to 1-(4-bromophenoxy)heptane , but steric hindrance from the hexyloxy chain may slow reactivity compared to smaller analogues like 1-(4-bromobutoxy)-4-fluorobenzene .

Biological Activity

1-(4-Bromobutoxy)-4-(hexyloxy)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromine atom and a hexyl ether substituent on a benzene ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A bromobutoxy group, which may contribute to its reactivity.

- A hexyloxy group that could enhance lipophilicity, potentially affecting membrane permeability.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Cellular Targets : The bromine and hexyl groups may facilitate binding to specific receptors or enzymes, modulating their activity.

- Influence on Cell Signaling : It may alter intracellular signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Biological Activity Overview

Several studies have investigated the biological activities of compounds similar to this compound, particularly focusing on their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance:

- Bacterial Strains : Studies have shown that halogenated compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Some derivatives have demonstrated antifungal properties, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

This compound's potential as an anticancer agent has been explored through various assays:

- Cell Line Studies : In vitro studies using human cancer cell lines have indicated that compounds with similar substituents can induce apoptosis in cancer cells.

- Mechanistic Insights : The presence of the bromine atom may enhance the compound's ability to form reactive intermediates, leading to DNA damage in cancer cells.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of several brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine substituent exhibited lower Minimum Inhibitory Concentration (MIC) values compared to non-brominated analogs, highlighting the importance of halogenation in enhancing antimicrobial activity .

- Anticancer Evaluation : In another study focusing on the cytotoxic effects of phenolic compounds, this compound was tested against various human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, prompting further investigation into its apoptotic mechanisms .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, and what key reaction conditions are required?

The synthesis typically involves sequential etherification and bromination. First, the hexyloxy group is introduced via Williamson ether synthesis using 4-hydroxybenzene and 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF). The bromobutoxy group is then added via electrophilic aromatic substitution: bromine (Br₂) reacts with 4-(hexyloxy)benzene in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to yield the brominated product . Control of reaction temperature (0–25°C) and inert atmosphere (N₂) is critical to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns, alkoxy chain integration).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected M+ for C₁₆H₂₃BrO₂: ~326.07 g/mol).

- X-ray Crystallography : For crystalline derivatives, this provides definitive bond lengths and angles .

Q. What is the reactivity profile of the bromine substituent in this compound, and how can it be leveraged for further functionalization?

The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) to introduce aryl, alkenyl, or alkynyl groups. For example, palladium-catalyzed coupling with arylboronic acids can yield extended π-conjugated systems for materials science applications. Reaction efficiency depends on catalyst choice (Pd(PPh₃)₄ vs. PdCl₂) and solvent polarity .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated byproducts.

- Recrystallization : Ethanol or methanol as solvents yield high-purity crystals.

- Distillation : For large-scale production, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the bromobutoxy and hexyloxy groups influence the compound’s physical properties (e.g., solubility, melting point)?

The hexyloxy group enhances solubility in nonpolar solvents (logP ~5.2), while the bromine atom increases density (1.4–1.6 g/cm³) and melting point (mp ~80–90°C). Comparative studies with shorter alkoxy chains (e.g., methoxy) show reduced thermal stability due to weaker van der Waals interactions .

Q. What role does this compound play in the design of liquid crystalline materials or polymers?

The rigid benzene core and flexible alkoxy chains make it a candidate for smectic liquid crystals. When copolymerized with diynes via Sonogashira coupling, it forms conjugated polymers with tunable optoelectronic properties. Phase behavior can be studied via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. How can reaction yields be optimized when introducing the bromobutoxy group, particularly in avoiding di- or tri-substituted byproducts?

- Catalyst Screening : FeBr₃ outperforms AlCl₃ in regioselectivity for para-substitution.

- Stoichiometry Control : A Br₂:substrate molar ratio of 1:1 minimizes over-bromination.

- Kinetic Monitoring : In-situ FTIR or HPLC tracks intermediate formation to adjust reaction time (<2 hours) .

Q. What are the stability challenges for this compound under thermal or photolytic conditions, and how can degradation be mitigated?

- Thermal Stability : Decomposition above 200°C releases HBr; thermogravimetric analysis (TGA) guides safe handling limits.

- Photostability : UV exposure induces C-Br bond cleavage; storage in amber vials with radical scavengers (e.g., BHT) extends shelf life.

- Degradation Pathways : GC-MS identifies major degradation products (e.g., 4-(hexyloxy)phenol) .

Methodological Notes

- Data Sources : Relied on peer-reviewed synthesis protocols (e.g., electrophilic substitution ), physicochemical databases (PubChem ), and materials science applications .

- Contradictions Addressed : While some evidence describes analogous bromo-alkoxy benzenes, adjustments for hexyloxy chain length and bromine positioning were inferred from reaction mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.